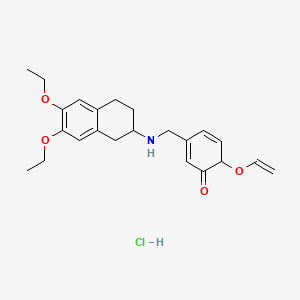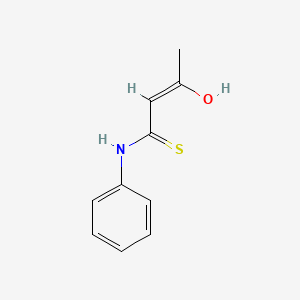
9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their desirable electronic and charge-transport properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- typically involves the reaction of carbazole with 2,2-dimethyl-1-oxopropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-9-carboxylic acid, while substitution can produce halogenated or nitrated carbazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- is used as a precursor for the synthesis of various heterocyclic compounds. Its derivatives are valuable in the development of new materials with unique electronic properties .
Biology and Medicine: Carbazole derivatives have shown potential as antimicrobial agents. They are being investigated for their ability to inhibit the growth of bacteria and fungi, making them promising candidates for new antibiotics .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to their death. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound, known for its basic structure and properties.
9H-Carbazole, 9-methyl-: A methylated derivative with slightly different electronic properties.
9H-Carbazole, 9-ethyl-: An ethylated derivative with unique applications in optoelectronics.
Uniqueness: 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- stands out due to its specific functional group, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials and in antimicrobial research .
Propiedades
Número CAS |
70950-05-9 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)16(19)18-14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
Clave InChI |
HRYIOZJIYGEDML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


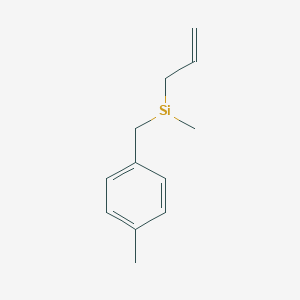
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
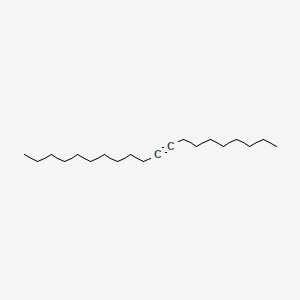
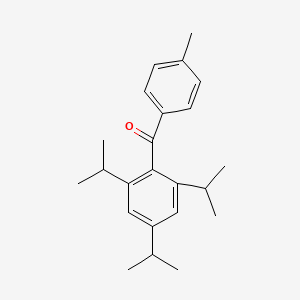


![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
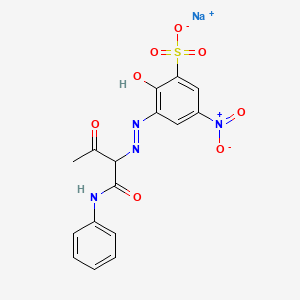
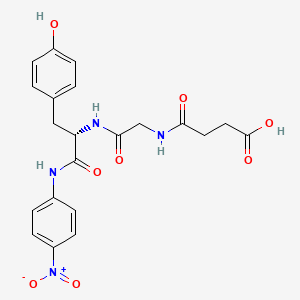
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

